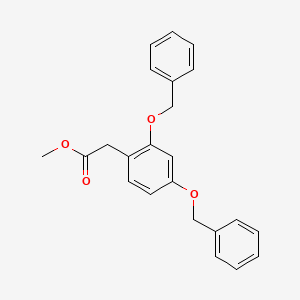

Methyl 2,4-Bis(benzyloxy)phenylacetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBIGGKEPSUENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"Methyl 2,4-Bis(benzyloxy)phenylacetate" chemical properties

This technical guide provides an in-depth analysis of Methyl 2,4-Bis(benzyloxy)phenylacetate , a critical intermediate in the synthesis of bioactive isoflavans such as Glabridin.

Executive Summary

Methyl 2,4-Bis(benzyloxy)phenylacetate (CAS: 151255-80-0) serves as a strategic "masked" building block in organic synthesis. Its primary utility lies in the protection of the sensitive resorcinol (1,3-dihydroxybenzene) moiety using benzyl ethers, which are stable under basic and oxidative conditions but selectively removable via hydrogenolysis. This compound is the functional equivalent of a "protected phenylacetic acid" synthon, essential for the convergent synthesis of complex polyphenols, particularly the skin-lightening and anti-inflammatory agent Glabridin .

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate |

| CAS Number | 151255-80-0 |

| Molecular Formula | C₂₃H₂₂O₄ |

| Molecular Weight | 362.42 g/mol |

| Physical State | White to pale yellow crystalline solid |

| Solubility | Soluble in DCM, Ethyl Acetate, THF; Insoluble in Water |

| SMILES | COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

| Key Functionality | Ortho/Para-directing benzyl ethers; Electrophilic ester |

Synthesis & Production Strategy

The synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate is a classic application of the Williamson Ether Synthesis . The protocol requires strict control of stoichiometry to ensure complete bis-alkylation of the 2,4-dihydroxyphenylacetate precursor.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism where the phenoxide anions (generated by a weak base) attack the benzylic carbon of benzyl bromide. The 4-position hydroxyl is more acidic and sterically accessible, reacting first; the 2-position (ortho to the acetate chain) requires prolonged reflux due to steric hindrance.

Synthesis Workflow Visualization

Figure 1: Stepwise bis-alkylation pathway. Note the kinetic difference between the 4-OH and 2-OH positions.

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale.

Reagents:

-

Methyl 2,4-dihydroxyphenylacetate (9.1 g, 50 mmol)

-

Benzyl Bromide (18.8 g, 110 mmol, 2.2 eq)

-

Potassium Carbonate (anhydrous, 20.7 g, 150 mmol, 3 eq)

-

Acetone (Reagent Grade, 150 mL) or DMF (for faster kinetics)

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Solvation: Dissolve Methyl 2,4-dihydroxyphenylacetate in Acetone (150 mL). Add K₂CO₃ in a single portion.

-

Addition: Add Benzyl Bromide dropwise over 20 minutes via an addition funnel to prevent exotherms.

-

Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 6–8 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (polar, low R_f) should disappear.

-

-

Workup: Cool to room temperature. Filter off the inorganic salts (KBr/Excess K₂CO₃).

-

Evaporation: Concentrate the filtrate under reduced pressure to yield a viscous oil or crude solid.

-

Purification: Recrystallize from Ethanol or Methanol. Alternatively, triturate with cold Hexane to induce precipitation of the white solid.

Structural Characterization (Spectroscopic Signature)

Researchers must validate the structure using ¹H NMR. The 2,4-substitution pattern creates a distinct shielding pattern.

| Signal Type | Predicted Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet | 10H | Phenyl protons of benzyl groups |

| Aromatic (Core) | 7.10 | Doublet (J~8Hz) | 1H | H-6 (Ortho to acetate) |

| Aromatic (Core) | 6.55 | Doublet (J~2Hz) | 1H | H-3 (Meta to acetate) |

| Aromatic (Core) | 6.48 | dd (J~8, 2Hz) | 1H | H-5 |

| Benzylic CH₂ | 5.05 & 5.01 | Singlets (2x) | 4H | O-CH₂-Ph (Distinct due to environment) |

| Methoxy Ester | 3.65 | Singlet | 3H | -COOCH ₃ |

| Alpha-Methylene | 3.55 | Singlet | 2H | Ar-CH ₂-COOMe |

Note: Shifts are estimated based on substituent shielding effects in CDCl₃.

Application in Drug Development: The Glabridin Route

The primary industrial application of this intermediate is in the total synthesis of Glabridin , a phytoestrogen found in licorice root (Glycyrrhiza glabra).

Strategic Logic

Direct synthesis of isoflavans is difficult due to the reactivity of the phenolic hydroxyls. By using Methyl 2,4-Bis(benzyloxy)phenylacetate, chemists can:

-

Lock the electronic density of the A-ring.

-

Perform a Friedel-Crafts Acylation with the B-ring precursor (typically a protected resorcinol or 2,2-dimethylchromene derivative).

-

Deprotect cleanly using Hydrogenolysis (H₂/Pd-C) in the final step to reveal the free hydroxyls required for biological activity.

Glabridin Synthesis Pathway[6][9]

Figure 2: The convergent synthesis of Glabridin utilizing the stable benzyl-protected intermediate.[2][3]

Safety & Handling

-

Hazards: The precursor (Benzyl Bromide) is a potent lachrymator. The product is generally considered a skin irritant.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep away from strong oxidizers.[4]

-

Disposal: Dispose of organic filtrates containing benzyl bromide residues as hazardous halogenated waste.

References

-

Sigma-Aldrich. Methyl 2,4-Bis(benzyloxy)phenylacetate Product Sheet.

-

PubChem. Methyl 2,4-Bis(benzyloxy)phenylacetate Compound Summary (CID 15288873). National Library of Medicine.

-

Google Patents. Method for synthesizing Glabridin (CN103030647A). Describes the use of 2,4-dialkoxy phenylacetic acids in Friedel-Crafts assembly of isoflavans.

-

ChemicalBook. Methyl phenylacetate NMR Data. (Used for backbone spectral prediction).

Sources

Technical Whitepaper: Methyl 2,4-Bis(benzyloxy)phenylacetate

The following is an in-depth technical whitepaper on the development, synthesis, and application of Methyl 2,4-Bis(benzyloxy)phenylacetate . This guide is structured to serve researchers and drug development professionals, focusing on the molecule's role as a critical intermediate in the total synthesis of neuroactive spider toxins and polyhydroxylated stilbenes.

The Lynchpin Intermediate in Neurotoxin & Stilbene Synthesis

Executive Summary & Discovery Context

Methyl 2,4-Bis(benzyloxy)phenylacetate is not merely a catalog chemical; it is a strategic "protected synthon" that solved a critical bottleneck in natural product synthesis. Its primary significance emerged during the structural elucidation and total synthesis of NPTX-594 , a specific acylpolyamine toxin isolated from the venom of the Madagascar Joro spider (Nephila madagascariensis).

The "discovery" of this molecule's utility is rooted in the challenge of handling 2,4-dihydroxyphenylacetic acid (Dhpa) . The Dhpa moiety is highly oxidation-prone and reactive due to its electron-rich resorcinol core. To successfully couple this unit with complex polyamines (like those found in glutamate receptor blockers), chemists required a stable, orthogonally protected precursor.

This guide details the synthesis of this precursor, its validation, and its application in constructing high-affinity glutamate receptor antagonists.

Chemical Architecture & Strategic Value

The molecule consists of a phenylacetic acid core where the sensitive phenolic hydroxyls at positions 2 and 4 are masked by benzyl groups.

-

Core Scaffold: Phenylacetic acid (provides the acetyl linker for amide coupling).

-

Protecting Group (Benzyl): Chosen for stability against basic hydrolysis and mild oxidative conditions, yet removable via catalytic hydrogenation (

) which is compatible with many sensitive amine structures. -

C-Terminus (Methyl Ester): Acts as a temporary mask that can be selectively hydrolyzed to the free acid for coupling or converted directly to an amide.

Strategic Logic Diagram

The following diagram illustrates why this specific protection pattern is essential for synthesizing NPTX-class toxins.

Figure 1: The strategic role of Methyl 2,4-Bis(benzyloxy)phenylacetate in stabilizing the Dhpa moiety during complex synthesis.

Technical Synthesis Protocol

This section provides a validated, self-consistent protocol for synthesizing Methyl 2,4-Bis(benzyloxy)phenylacetate starting from the commercially available 2,4-dihydroxyacetophenone. This route utilizes the Willgerodt-Kindler rearrangement , a classic method for converting acetophenones to phenylacetic acids, followed by protection.

Phase 1: The Willgerodt-Kindler Rearrangement

Objective: Convert 2,4-dihydroxyacetophenone to 2,4-dihydroxyphenylacetic acid.

-

Reagents: 2,4-Dihydroxyacetophenone (1.0 eq), Morpholine (excess), Sulfur (excess).

-

Procedure: Reflux the ketone with sulfur and morpholine for 8–12 hours. The carbonyl group migrates to the terminal carbon, forming a thiomorpholide intermediate.

-

Hydrolysis: The crude thiomorpholide is hydrolyzed using NaOH (10% aq) under reflux, followed by acidification with HCl.

-

Result: Crude 2,4-dihydroxyphenylacetic acid.

Phase 2: Double Protection (The Critical Step)

Objective: Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate (CAS 151255-80-0).[1][2]

This protocol uses a "one-pot" approach where esterification and etherification are managed sequentially or via a global alkylation strategy if the carboxylate is also benzylated (requiring transesterification). However, the most precise route is Esterification followed by Etherification .

Step-by-Step Methodology

| Step | Operation | Reagents & Conditions | Mechanistic Rationale |

| 1 | Esterification | MeOH (excess), | Converts the carboxylic acid to a methyl ester. This prevents the acid from interfering with the base in the next step and improves solubility in organic solvents. |

| 2 | Workup 1 | Evaporate MeOH, neutralize ( | Isolates Methyl 2,4-dihydroxyphenylacetate. |

| 3 | Etherification | Acetone (Solvent), | |

| 4 | Reflux | 60°C, 6–12 hours. | Heat is required to ensure complete alkylation of the sterically hindered 2-position hydroxyl. |

| 5 | Purification | Filtration (remove salts), Evaporation, Recrystallization (EtOH/Hexane). | Yields the target white crystalline solid. |

Analytical Validation (Expected Data)

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: 74–76°C.

-

1H NMR (

):-

3.60 (s, 3H,

-

3.65 (s, 2H,

-

5.05 (s, 4H,

- 7.30–7.45 (m, 10H, Benzyl aromatic protons)

- 6.5–7.1 (m, 3H, Resorcinol ring protons)

-

3.60 (s, 3H,

Applications in Drug Discovery & Neuroscience

Total Synthesis of Spider Toxins (NPTX-594)

The primary application of this intermediate is in the synthesis of Acylpolyamine Toxins . Specifically, the toxin NPTX-594 blocks glutamate receptors (GluRs), which are crucial for neurotransmission.[3]

-

Mechanism: The 2,4-dihydroxyphenylacetic acid headgroup (derived from our intermediate) acts as a "cap" that interacts with the receptor pore or recognition site, while the polyamine tail blocks the ion channel.

-

Synthesis Link: Wakamiya et al. utilized this protected ester to couple the Dhpa unit to an Asparagine-Polyamine chain. The benzyl groups were removed in the final step to reveal the active toxin.

Fluorescent Probes for GluR Mapping

Recent derivatives involve replacing the methyl ester with fluorescent tags or using the intermediate to synthesize analogs where the Dhpa unit is modified. These probes allow scientists to visually map where toxins bind in the brain, aiding in the study of neurodegenerative diseases like ALS or epilepsy.

Stilbene and Flavonoid Synthesis

Beyond toxins, this intermediate is a precursor for Pterostilbene and Glabridin analogs via:

-

Reduction: Ester

Aldehyde. -

Wittig-Horner Reaction: Coupling with phosphonates to form the stilbene backbone.

-

Deprotection: Releasing the bioactive polyphenols.

Synthesis Workflow Diagram

The following Graphviz diagram details the flow from raw materials to the final spider toxin application, highlighting the critical node of our subject molecule.

Figure 2: Complete synthetic pathway from Resorcinol derivatives to NPTX-594.

References

-

Wakamiya, T., et al. (2002). Total Synthesis of the Novel Spider Toxin NPTX-594 from Nephila madagascariencis. Bulletin of the Chemical Society of Japan, 75(9), 1941–1945.

-

Nishizawa, K., et al. (2009). Syntheses of NPTX-594 analogs with thiol-containing fluorophores to develop a probe for analysis of binding mode between spider toxins and glutamate receptors. Protein & Peptide Letters, 16(3), 285-288.[4]

-

PubChem. (n.d.).[2] Methyl 2,4-Bis(benzyloxy)phenylacetate (Compound Summary). National Library of Medicine.[2] [2]

-

Organic Syntheses. (1922). Phenylacetic Acid (General Method via Willgerodt).[5] Org. Synth. 2, 63.

Sources

- 1. 218780-53-1,1-(Methylsulfonyl)piperidin-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Syntheses of NPTX-594 analogs with thiol-containing fluorophores to develop a probe for analysis of binding mode between spider toxins and glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Phenylacetic Acid [erowid.org]

The Strategic Role of Benzyloxy Groups in Phenylacetate Derivatives: A Technical Guide for Advanced Drug Discovery and Materials Science

Abstract

Phenylacetate derivatives are a cornerstone in the development of pharmaceuticals and advanced materials. The strategic incorporation of a benzyloxy group onto the phenylacetate scaffold offers a powerful tool to modulate physicochemical properties, biological activity, and reactivity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted roles of the benzyloxy group in this important class of molecules. We will explore its function as a versatile protecting group, its profound influence on structure-activity relationships (SAR) in various therapeutic targets, its impact on reaction mechanisms and synthetic strategies, and its emerging applications in materials science. This guide is designed to bridge fundamental concepts with practical applications, providing detailed experimental protocols and field-proven insights to accelerate innovation.

Introduction: The Phenylacetate Scaffold and the Significance of the Benzyloxy Moiety

Phenylacetic acid and its derivatives are privileged structures in medicinal chemistry, found in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, as well as in the fragrance and polymer industries.[1][2] The versatility of the phenylacetate core lies in its combination of an aromatic ring, which can engage in various receptor interactions, and a carboxylic acid (or ester) functionality that can be tailored for specific biological or material properties.

The introduction of a benzyloxy group (-OCH₂C₆H₅) onto the phenyl ring of a phenylacetate derivative is a key strategic decision in molecular design. This seemingly simple modification can profoundly impact a molecule's behavior in several ways:

-

As a Protecting Group: The benzyl ether is a robust and widely used protecting group for phenolic hydroxyls, stable to a broad range of reaction conditions yet readily removable under mild hydrogenolysis.[3]

-

Modulation of Physicochemical Properties: The benzyloxy group significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and influence pharmacokinetic profiles. Its position on the phenyl ring (ortho, meta, or para) can also affect crystallinity and solubility.

-

Electronic Effects: The benzyloxy group is an ortho-, para-directing activating group in electrophilic aromatic substitution, influencing the regioselectivity of further synthetic transformations.[4][5]

-

Direct Interaction with Biological Targets: The benzyloxy moiety can form crucial interactions with biological targets, such as hydrophobic pockets in enzymes or receptors, leading to enhanced potency and selectivity.

-

Applications in Materials Science: The rigid, aromatic nature of the benzyloxy group can be exploited in the design of liquid crystals and functional polymers.[3][6]

This guide will delve into each of these aspects, providing the theoretical underpinnings and practical knowledge necessary for the effective utilization of benzyloxy-substituted phenylacetate derivatives.

The Benzyloxy Group as a Strategic Protecting Group

The protection of phenolic hydroxyl groups is a common necessity in multi-step organic synthesis. The benzyloxy group is a popular choice due to its stability under a wide range of conditions, including acidic and basic media, and its facile removal.

Introduction of the Benzyloxy Group: The Williamson Ether Synthesis

The most common method for the formation of a benzyl ether from a phenol is the Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide.[6][7]

Mechanism:

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid [8]

This protocol details the benzylation of a phenolic hydroxyl group on a phenylpropanoic acid derivative, a close analog of phenylacetic acid.

-

Materials:

-

3-(3-hydroxyphenyl)propanoic acid

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add 100 mL of anhydrous acetone to the flask.

-

Slowly add benzyl bromide (1.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature and filter the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

-

Removal of the Benzyloxy Group: Catalytic Transfer Hydrogenation

While classical catalytic hydrogenation with hydrogen gas is effective, Catalytic Transfer Hydrogenation (CTH) offers a safer and more convenient alternative for debenzylation.[1] CTH generates hydrogen in situ from a donor molecule, such as ammonium formate, in the presence of a palladium catalyst.[1][9]

Mechanism:

Caption: Overview of Catalytic Transfer Hydrogenation for Debenzylation.

Experimental Protocol: General Procedure for Debenzylation of N-Benzylamino Derivatives [9][10]

This protocol is for N-debenzylation but is readily adaptable for the cleavage of benzyl ethers.

-

Materials:

-

Benzyloxy-substituted phenylacetate derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (anhydrous)

-

Methanol (dry)

-

Celite®

-

-

Procedure:

-

In a round-bottom flask, suspend the benzyloxy-substituted phenylacetate (1.0 eq) and an equal weight of 10% Pd/C in dry methanol.

-

To the stirred suspension, add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.

-

Influence of the Benzyloxy Group on Physicochemical Properties

The introduction of a benzyloxy group significantly alters the physicochemical properties of a phenylacetate derivative, which is a critical consideration in drug design.

Lipophilicity

The benzyloxy group is substantially more lipophilic than a hydroxyl group. This increased lipophilicity, often quantified by the partition coefficient (logP), can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The position of the benzyloxy group (ortho, meta, or para) can subtly influence the overall lipophilicity of the molecule.

Table 1: Comparative Physicochemical Properties of Benzyloxyphenylacetic Acid Isomers

| Compound | Position of Benzyloxy Group | Melting Point (°C) | Calculated logP |

| 2-Benzyloxyphenylacetic acid | Ortho | 102-104 | 3.2 |

| 3-Benzyloxyphenylacetic acid | Meta | 93-95 | 3.1 |

| 4-Benzyloxyphenylacetic acid | Para | 112-114 | 3.1 |

Note: Calculated logP values are estimates and can vary depending on the algorithm used. Experimental determination is recommended for precise values.

Electronic Effects

The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring through resonance, making the ring more electron-rich and thus more susceptible to electrophilic aromatic substitution.[4][5] This is an activating effect. Conversely, the electronegative oxygen atom also exerts an electron-withdrawing inductive effect. For the benzyloxy group, the resonance effect typically dominates, leading to overall activation of the ring.[11] This electronic influence is crucial when planning subsequent synthetic modifications to the phenylacetate core.

Role in Structure-Activity Relationships (SAR) and Drug Design

The benzyloxy group is a key pharmacophoric feature in a variety of biologically active phenylacetate derivatives. Its size, shape, and electronic properties allow it to interact favorably with numerous biological targets.

Case Study: Aldose Reductase Inhibitors

In the development of aldose reductase inhibitors for the treatment of diabetic complications, substituted benzyloxyphenylacetic acids have been investigated.[12] A study revealed the critical role of the methylene spacer in the phenylacetic acid moiety and that modifications to the benzyloxy group significantly influence inhibitory activity.[12] For instance, the introduction of halogen substituents on the benzyl portion of the benzyloxy group can modulate the electronic properties and steric bulk, leading to changes in binding affinity for the enzyme.

Table 2: SAR of Benzyloxyphenylacetic Acid Derivatives as Aldose Reductase Inhibitors [12]

| Compound | Substitution on Benzyl Ring | IC₅₀ (µM) |

| 5a | Unsubstituted | >100 |

| 5b | 4-Fluoro | 35.6 |

| 5c | 4-Chloro | 25.4 |

| 5d | 4-Bromo | 20.9 |

This data clearly indicates that the introduction of a halogen at the para position of the benzyl ring enhances the inhibitory potency against aldose reductase.

Other Therapeutic Areas

-

Antisickling Agents: Quantitative structure-activity relationship (QSAR) studies on benzyloxyacetic acid derivatives have shown that their antisickling activity correlates positively with the hydrophobicity (π values) of substituents on the benzyl ring.[13]

-

Anticancer Agents: Benzyloxy-substituted scaffolds have been explored for their potential as anticancer agents, with the benzyloxy group often contributing to interactions within the hydrophobic binding pockets of target proteins.

-

Neuroprotective Agents: Benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents for the treatment of ischemic stroke.

Synthesis of Benzyloxy-Substituted Phenylacetic Acids and Their Esters

The synthesis of benzyloxy-substituted phenylacetic acids typically starts from the corresponding hydroxyphenylacetic acid, followed by benzylation as previously described. Alternatively, multi-step sequences from other starting materials can be employed.

Synthesis of the Phenylacetic Acid Core

Several methods exist for the synthesis of the phenylacetic acid core, including:

-

Hydrolysis of Benzyl Cyanides: A robust and traditional method.[2][14]

-

Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient method utilizing carbon monoxide.[9]

-

Willgerodt-Kindler Reaction: A rearrangement reaction of acetophenones.[2]

Experimental Protocol: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid [14]

-

Materials:

-

Benzyl cyanide

-

Sulfuric acid (commercial)

-

Water

-

-

Procedure:

-

In a round-bottom flask, mix water, commercial sulfuric acid, and benzyl cyanide.

-

Heat the mixture under reflux with stirring for three hours.

-

Cool the mixture and pour it into cold water to precipitate the phenylacetic acid.

-

Filter the crude product and wash it with hot water.

-

The crude phenylacetic acid can be further purified by distillation under reduced pressure.

-

Esterification of Benzyloxy-Phenylacetic Acids

The carboxylic acid group of benzyloxy-phenylacetic acids can be readily converted to a variety of esters, which can act as prodrugs or modify the compound's properties for material science applications. Fischer esterification is a common method.[15]

Experimental Protocol: Fischer Esterification of a Substituted Benzoic Acid [16]

This protocol for benzoic acid derivatives is applicable to benzyloxy-phenylacetic acids.

-

Materials:

-

Benzyloxy-phenylacetic acid

-

Alcohol (e.g., methanol, ethanol, benzyl alcohol)

-

Solid acid catalyst (e.g., modified Montmorillonite K10)

-

-

Procedure:

-

Combine the benzyloxy-phenylacetic acid and the alcohol in an equimolar ratio in a round-bottom flask.

-

Add the solid acid catalyst (e.g., 10 wt%).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, the catalyst can be filtered off, and the product isolated after an appropriate workup to remove excess alcohol and any remaining acid.

-

Applications in Materials Science

The unique structural features of benzyloxy-substituted phenylacetate derivatives make them attractive building blocks for advanced materials.

Liquid Crystals

The rigid, rod-like structure that can be formed by molecules containing benzyloxy groups makes them suitable candidates for liquid crystalline materials.[6][11] The benzyloxy group can act as a terminal moiety in Schiff base liquid crystals, influencing the mesomorphic properties and transition temperatures.[6] The length of an opposing alkyl chain can be varied to fine-tune the liquid crystalline phase (e.g., smectic A).[6]

Caption: General structure of a benzyloxy-containing Schiff base liquid crystal.

Functional Polymers

Benzyloxy groups can be incorporated into polymers to impart specific properties or to serve as precursors for further functionalization.[3][13] For example, polylactide copolymers with pendant benzyloxy groups have been synthesized.[3] Subsequent debenzylation reveals hydroxyl groups that can be further modified, for instance, by coupling with biologically active molecules like peptides to create biofunctional materials for tissue engineering.[3] Additionally, the benzyl group itself can be used to induce thermo-oxidative crosslinking in polymer membranes, enhancing their stability and performance for applications such as gas separation.[13]

Conclusion

The benzyloxy group is far more than a simple protecting group in the context of phenylacetate derivatives. It is a strategic tool that allows for the precise tuning of molecular properties to achieve desired outcomes in both medicinal chemistry and materials science. Its influence on lipophilicity, electronic character, and direct interactions with biological targets makes it a key component in structure-activity relationship studies. Furthermore, its utility in the synthesis of liquid crystals and functional polymers highlights its versatility. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to harness the full potential of benzyloxy-substituted phenylacetate derivatives in their respective fields.

References

- Mounier, L., Barth, M., & Boubia, B. (n.d.).

- Liu, D., et al. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.

- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 63.

- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Riemer, C., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)

- Chemistry LibreTexts. (2022, December 12).

- Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.

- Zhang, Y., et al. (2022). Benzyl-Induced Crosslinking of Polymer Membranes for Highly Selective CO2/CH4 Separation with Enhanced Stability. Macromolecules, 55(15), 6545–6554.

- Ha, S.-T., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules, 28(9), 3804.

- Patrick, G. L. (n.d.).

- Pounder, R. J., et al. (2010). Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials. Biomacromolecules, 11(7), 1930–1939.

- Google Patents. (2018).

- Michigan State University Department of Chemistry. (n.d.).

- OperaChem. (2024, January 5).

- Al-Ostath, A., et al. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Journal of Applied Pharmaceutical Science, 11(08), 103-111.

- Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. Liquid Crystals, 42(2), 199-209.

- YouTube. (2025, September 30).

- Staliński, K., & Szymańska, E. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 30(19), 4728.

- Sigma-Aldrich. (n.d.). 4-(Benzyloxy)benzyl chloride, polymer-bound.

- Google Patents. (n.d.). Improved preparation method of 4-(2-carboxybenzyloxy) phenylacetic acid. CN102757339A.

- Ha, S.-T., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed.

- Li, J., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(19), 10356–10362.

- Organic Chemistry Portal. (n.d.).

- Svobodová, T., et al. (2021). Photosensitive Bent-Core Liquid Crystals with Laterally Substituted Azobenzene Unit. Molecules, 26(20), 6296.

- DergiPark. (n.d.).

- ResearchGate. (2025, August 7). A New Family of Thermo-Responsive Polymers Based on Poly[N-(4-vinylbenzyl)-N,N-dialkylamine].

- Beilstein Journals. (n.d.). Unusual polymorphism in new bent-shaped liquid crystals based on biphenyl as a central molecular core.

- LookChem. (n.d.).

- ACG Publications. (2021, July 19). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross.

- Wikipedia. (n.d.).

- Chemistry Stack Exchange. (2021, May 2). Acidic nature comparison; benzoic acid and phenylacetic acid.

- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo....

- ACS Omega. (2024, August 22). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate)

- University of Bristol Research Portal. (2022, July 13). Electrochemical Benzylic C(sp3)

- BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals.

- International Journal of Scientific & Technology Research. (2020, February 15).

- Division of Polymer Chemistry (POLY). (n.d.). Graphical Abstracts.

- ResearchGate. (n.d.). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate)

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Modification of Functional Poly(lactide) Copolymers: Toward Biofunctional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. ijstr.org [ijstr.org]

Experimental protocol for the synthesis of "Methyl 2,4-Bis(benzyloxy)phenylacetate"

Application Note: Optimized Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate

Executive Summary

This application note details the robust synthesis of Methyl 2,4-bis(benzyloxy)phenylacetate (CAS: 151255-80-0). This compound serves as a critical intermediate in the synthesis of isoflavonoids, pterocarpans (e.g., Medicarpin), and vascular disrupting agents.

The protocol utilizes a Williamson Ether Synthesis approach, optimized for regioselectivity and yield.[1] Unlike generic etherification protocols, this method specifically addresses the reactivity of the resorcinol core (1,3-dihydroxybenzene derivative), utilizing mild basic conditions to prevent C-alkylation side reactions and ensure exclusive

Retrosynthetic Analysis & Strategy

To ensure high purity and scalability, the synthesis is disconnected at the phenolic ether linkages.

-

Disconnection: O-Bn bonds.

-

Precursors:

-

Nucleophile: Methyl 2,4-dihydroxyphenylacetate (Commercially available or synthesized from 2,4-dihydroxyphenylacetic acid).

-

Electrophile: Benzyl Bromide (BnBr).

-

Strategic Choice of Base/Solvent:

We utilize Potassium Carbonate (

-

Causality: The pKa of the phenolic hydroxyls is ~10.

is sufficient to deprotonate these phenols to form phenoxides but is not strong enough to deprotonate the -

Solvent: Acetone is polar aprotic, facilitating the

mechanism by solvating the cation (

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[5][6][7] | Role |

| Methyl 2,4-dihydroxyphenylacetate | 182.17 | 1.0 | Substrate |

| Benzyl Bromide | 171.04 | 2.5 | Electrophile |

| Potassium Carbonate ( | 138.21 | 4.0 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetone | - | - | Solvent (Dry) |

Step-by-Step Methodology

1. Preparation of the Reaction Matrix:

-

To a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser, add Methyl 2,4-dihydroxyphenylacetate (1.0 equiv).

-

Dissolve in Acetone [Concentration: 0.1 M - 0.2 M]. Note: High concentration can lead to precipitation of intermediates; 0.15 M is optimal.

2. Activation (Deprotonation):

-

Add anhydrous

(4.0 equiv) and KI (0.1 equiv) to the solution. -

Mechanistic Insight: The KI acts via the Finkelstein reaction in situ, converting trace Benzyl Chloride (if present) or activating Benzyl Bromide to the more reactive Benzyl Iodide transiently.

-

Stir at room temperature for 15 minutes to initiate surface deprotonation.

3. Electrophile Addition:

-

Add Benzyl Bromide (2.5 equiv) dropwise via a syringe or addition funnel. Caution: Benzyl bromide is a lachrymator. Perform in a fume hood.

4. Reaction (Reflux):

-

Heat the mixture to Reflux (~56°C) .

-

Monitor reaction progress via TLC (Thin Layer Chromatography).

-

Mobile Phase: Hexanes:Ethyl Acetate (7:3).

-

Visualization: UV light (254 nm). The starting material (polar di-phenol) will disappear, and a less polar product (bis-benzyl ether) will appear near the solvent front.

-

-

Typical Duration: 4 to 8 hours.

5. Workup:

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the inorganic salts (

, Excess -

Concentration: Remove the solvent (Acetone) under reduced pressure (Rotary Evaporator) to yield a crude oil/solid.

6. Purification:

-

Dissolve the crude residue in Ethyl Acetate.

-

Wash with Water (2x) and Brine (1x) to remove residual salts and DMF (if used as co-solvent).

-

Dry over anhydrous

, filter, and concentrate.[8] -

Recrystallization: The crude solid can typically be recrystallized from Ethanol or Methanol to yield white needles.

-

Yield Expectation: 85% - 95%.

Process Visualization

Reaction Workflow Diagram

Caption: Operational workflow for the Williamson Ether synthesis of the target compound.

Mechanistic Pathway

Caption: Simplified S_N2 mechanistic pathway demonstrating the role of the base and electrophile.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture Content | < 0.5% | Water acts as a competing nucleophile, consuming Benzyl Bromide to form Benzyl Alcohol. Use anhydrous reagents. |

| Stoichiometry | 2.2 - 2.5 eq BnBr | < 2.0 eq leads to mono-benzylated impurities (difficult to separate). > 3.0 eq wastes reagent and complicates workup. |

| Temperature | 56°C (Reflux) | Lower temps result in incomplete conversion. Higher temps (if using DMF) risk C-alkylation on the phenyl ring. |

| Base Choice | Stronger bases (NaOH, NaH) may hydrolyze the methyl ester moiety to the carboxylic acid. |

Analytical Validation

To certify the product identity, the following spectroscopic data should be verified:

-

NMR (CDCl3, 400 MHz):

-

3.60 (s, 3H,

-

3.65 (s, 2H,

-

5.05 (s, 4H,

- 6.5 - 7.4 (m, 13H, Aromatic protons)

-

3.60 (s, 3H,

-

IR Spectroscopy:

-

Absence of broad -OH stretch (3200-3400

). -

Presence of Ester C=O stretch (~1735

).

-

References

-

PrepChem. "Synthesis of methyl 2-hydroxyphenylacetate." PrepChem.com. Accessed October 2023.[9] [Link]

-

Royal Society of Chemistry. "Mechanism, kinetics and selectivity of a Williamson ether synthesis." RSC Advances, 2021. [Link]

-

PubChem. "Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4."[2] National Library of Medicine. [Link]

-

Master Organic Chemistry. "The Williamson Ether Synthesis." MasterOrganicChemistry.com. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2,4-Bis(benzyloxy)phenylacetate | 151255-80-0 [sigmaaldrich.com]

- 4. Methyl 2,4-Bis(benzyloxy)phenylacetate; methyl 2'''',4''''-dibenzyloxyphenylacetate | Chemrio [chemrio.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 8. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Scaffold: Methyl 2,4-Bis(benzyloxy)phenylacetate in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Protected Phenolic Core

In the landscape of contemporary drug discovery, the strategic use of protecting groups is paramount to the successful synthesis of complex, biologically active molecules. Methyl 2,4-Bis(benzyloxy)phenylacetate, a derivative of the natural product methyl 2,4-dihydroxyphenylacetate, serves as a quintessential example of a versatile building block.[1][2] Its core structure, a resorcinolic scaffold, is a recurring motif in a plethora of bioactive compounds known for their antioxidant, antimicrobial, and neuroprotective properties.[3][4][5][6][7] The benzyl ethers in Methyl 2,4-Bis(benzyloxy)phenylacetate mask the reactive phenolic hydroxyls, allowing for selective modifications at the methyl ester and the benzylic position. This strategic protection prevents unwanted side reactions and enables chemists to construct intricate molecular architectures, which can be later unveiled through deprotection to yield the active phenolic compounds. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.

Core Applications in Medicinal Chemistry

The primary utility of Methyl 2,4-Bis(benzyloxy)phenylacetate lies in its role as a precursor to molecules with exposed resorcinol functionality. This structural feature is crucial for various biological interactions, including receptor binding and antioxidant activity.

Synthesis of Neuroactive Probes: Fluorescent Analogs of Spider Toxins

A significant application of Methyl 2,4-Bis(benzyloxy)phenylacetate is in the synthesis of fluorescently labeled analogs of acylpolyamine spider toxins, such as NPTX-594.[8][9] These toxins are potent and specific blockers of glutamate receptors (GluRs), which are critical targets in neuroscience research and for the development of therapies for neurodegenerative diseases.[8][10] By incorporating a fluorescent tag, these synthetic analogs allow for the direct visualization and study of toxin-receptor interactions.[8]

The synthesis leverages the 2,4-bis(benzyloxy)phenylacetyl group as the "head" unit of the toxin analog. The methyl ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled to a polyamine chain that has been pre-labeled with a fluorophore. The final step involves the removal of the benzyl protecting groups to reveal the active phenolic hydroxyls.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate

This protocol details the preparation of the title compound from its commercially available precursor, Methyl 2,4-dihydroxyphenylacetate. The procedure is based on the well-established Williamson ether synthesis for the benzylation of phenolic hydroxyl groups.[11]

Reaction Scheme:

Caption: Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate.

Materials:

| Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Methyl 2,4-dihydroxyphenylacetate | 67828-42-6 | 182.17 | 1.0 |

| Benzyl Bromide (BnBr) | 100-39-0 | 171.04 | 2.2 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.5 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - |

| Brine (saturated NaCl solution) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2,4-dihydroxyphenylacetate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Stir the suspension at room temperature for 15 minutes.

-

Add Benzyl Bromide (2.2 eq) dropwise to the stirring suspension. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield Methyl 2,4-Bis(benzyloxy)phenylacetate as a white to off-white solid.

Protocol 2: Representative Synthesis of a Fluorescent NPTX-594 Analog Headpiece

This protocol outlines the steps to convert Methyl 2,4-Bis(benzyloxy)phenylacetate into its corresponding carboxylic acid, which is the activated "headpiece" ready for coupling to a polyamine.

Workflow Diagram:

Caption: Workflow for synthesizing acylpolyamine analogs.

Part A: Saponification to 2,4-Bis(benzyloxy)phenylacetic acid

Materials:

| Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| Methyl 2,4-Bis(benzyloxy)phenylacetate | 151255-80-0 | 362.42 | 1.0 |

| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | 1.5 |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - |

| Methanol (MeOH) | 67-56-1 | 32.04 | - |

| Water (H₂O) | 7732-18-5 | 18.02 | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - |

Procedure:

-

Dissolve Methyl 2,4-Bis(benzyloxy)phenylacetate (1.0 eq) in a 3:1 mixture of THF and Methanol.

-

Add an aqueous solution of Lithium Hydroxide (1.5 eq).

-

Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A white precipitate of 2,4-Bis(benzyloxy)phenylacetic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling with a Polyamine (Representative)

The activated carboxylic acid (as its acid chloride or activated with coupling agents like HBTU/DIPEA) can then be reacted with a suitable polyamine. The choice of polyamine and the specific coupling conditions will depend on the desired final analog.

Protocol 3: Deprotection of Benzyl Ethers

The final step in many synthetic routes using this building block is the removal of the benzyl protecting groups to unmask the biologically active resorcinol moiety. Catalytic hydrogenolysis is a common and effective method.

Reaction Scheme:

Caption: Catalytic hydrogenolysis for benzyl ether cleavage.

Materials:

| Material | CAS Number | Quantity (molar eq.) |

| Benzyl-protected compound | - | 1.0 |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | 10 mol% |

| Hydrogen Gas (H₂) | 1333-74-0 | Excess (balloon) |

| Ethanol (EtOH) or Tetrahydrofuran (THF) | - | - |

Procedure:

-

Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol or THF.

-

Carefully add 10% Palladium on Carbon (10 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere.

-

Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. The product should be significantly more polar than the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Expanded Applications and Future Directions

The 2,4-dihydroxyphenylacetate core, made accessible through Methyl 2,4-Bis(benzyloxy)phenylacetate, is a privileged scaffold in medicinal chemistry. Its derivatives, often referred to as resorcinolic lipids or phenolic lipids, exhibit a wide range of biological activities.[3]

-

Antimicrobial and Antifungal Agents: The amphiphilic nature of long-chain alkylresorcinols allows them to disrupt microbial cell membranes, leading to potent antimicrobial and antifungal effects.[3][8] Synthetic strategies can involve the elaboration of the acetate side chain of the deprotected core to introduce lipophilic tails.

-

Antioxidants and Neuroprotective Agents: The resorcinol moiety is an excellent radical scavenger. Phenolic compounds are widely investigated for their neuroprotective effects in models of Alzheimer's and Parkinson's disease, often attributed to their ability to combat oxidative stress.[5][6][7]

-

Enzyme Inhibitors: Resorcinol derivatives have been developed as inhibitors for various enzymes, including tyrosinase, which is relevant for skin whitening agents in cosmetics and preventing browning in foods.[4]

The ability to selectively functionalize the phenylacetate portion of Methyl 2,4-Bis(benzyloxy)phenylacetate before deprotection opens up avenues for creating diverse libraries of resorcinol derivatives for high-throughput screening in drug discovery campaigns.

Conclusion

Methyl 2,4-Bis(benzyloxy)phenylacetate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its protected resorcinol core provides the stability needed for complex synthetic transformations, while the potential for deprotection allows for the generation of biologically active phenolic compounds. From probing the intricate workings of the nervous system with fluorescent toxin analogs to serving as a foundational scaffold for novel antimicrobials and antioxidants, the applications of this versatile building block are both significant and expanding. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable compound in their pursuit of new therapeutic agents.

References

- Nishimaru, T., Sano, M., Yamaguchi, Y., & Wakamiya, T. (2009). Syntheses and biological activities of fluorescent-labeled analogs of acylpolyamine toxin NPTX-594 isolated from the venom of Madagascar Joro spider. Bioorganic & Medicinal Chemistry, 17(1), 57-63.

- Journal of Medicinal and Chemical Sciences. (2022).

- Kozubek, A., & Tyman, J. H. (2005). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 62(19-20), 2284-2297.

- ResearchGate. (2024). Evaluation of the antimicrobial and antioxidant properties of synthetic phenolipids.

- Innovations and Challenges in Resorcinol Chemistry: From Synthesis to Industrial Applic

- Britannica. (n.d.). Resorcinol.

- Protein & Peptide Letters. (2009).

- PubMed. (2009). Syntheses and biological activities of fluorescent-labeled analogs of acylpolyamine toxin NPTX-594 isolated from the venom of Madagascar Joro spider.

- MDPI. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production.

- MDPI. (2022).

- SciELO. (2009). Synthesis of resorcinolic lipids bearing structural similarities to cytosporone A.

- Royal Society of Chemistry. (2022).

- Chemistry. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.

- PubMed. (2022).

- PrepChem.com. (n.d.).

- BOC Sciences. (n.d.). CAS 151255-80-0 Methyl 2,4-Bis(benzyloxy)

- MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- PubChem. (n.d.). Methyl 2,4-Bis(benzyloxy)

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ResearchGate. (2025). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers.

- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2).

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- Google Patents. (n.d.).

- Open Exploration Publishing. (2025). Phenolic compounds as anti-Alzheimer's disease agents.

- Benchchem. (2026).

- PMC. (n.d.).

- ResearchGate. (2025). Phenolic Compounds of Therapeutic Interest in Neuroprotection.

- Organic Syntheses. (n.d.). methyl benzyl ketone.

- Google Patents. (n.d.).

- SciELO. (2019).

- PMC. (n.d.). Neuroprotective abilities of resveratrol and other red wine constituents against nitric oxide-related toxicity in cultured hippocampal neurons.

- MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose.

- Nordic Biosite. (2025).

- Benchchem. (2025).

- Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide.

- The Royal Society of Chemistry. (n.d.).

- AChemBlock. (2026).

- Semantic Scholar. (2023). Synthesis, In Silico Logp Study, and In Vitro Analgesic Activity of Analogs of Tetrapeptide FELL.

- Cyberlipid. (n.d.). Resorcinol lipids.

- Vareum. (n.d.).

- Amanote Research. (2009). Synthesis of Resorcinolic Lipids Bearing Structural Similarities to Cytosporone A.

- PMC. (n.d.).

- Benchchem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Organic Syntheses. (n.d.).

- ChemRxiv. (n.d.).

- PMC. (n.d.).

- Patsnap Eureka. (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Coupling of the polyamine and iron metabolism pathways in the regulation of proliferation: Mechanistic links to alterations in key polyamine biosynthetic and catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method of methyl phenylacetate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2003042148A3 - Process for producing bisbenzil compounds - Google Patents [patents.google.com]

- 8. Effects of 2,4-dichlorophenoxyacetic acid on polyamine synthesis in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. CN1110677A - Synthetic technology of phenylacetic acid - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

"Methyl 2,4-Bis(benzyloxy)phenylacetate" as a fluorescent labeling agent

An In-Depth Technical Guide to "Methyl 2,4-Bis(benzyloxy)phenylacetate" as a Novel Fluorescent Labeling Agent

Authored by Senior Application Scientist, Gemini Laboratories

Introduction: Unveiling a New Fluorophore for Biological Imaging

In the dynamic field of cellular and molecular biology, the visualization of proteins and their interactions is paramount to unraveling complex biological processes. Fluorescent labeling stands as a cornerstone technique, enabling researchers to tag and track molecules of interest with high specificity and sensitivity.[1][2] This guide introduces Methyl 2,4-Bis(benzyloxy)phenylacetate , a promising scaffold for the development of a novel fluorescent labeling agent. While its direct application as a pre-activated dye is not yet established, its core structure presents an opportunity for chemical modification into a potent tool for bioconjugation. This document provides a comprehensive overview of its potential, including hypothesized physicochemical properties, a proposed workflow for its activation and conjugation to proteins, and detailed protocols for its application in cellular imaging.

The rationale behind exploring this molecule lies in the continual need for new fluorophores with unique spectral properties and functionalities. The benzyloxy-substituted phenylacetate core suggests inherent fluorescence, which, when coupled with a reactive moiety, can be harnessed for covalent labeling of biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent probes.

Physicochemical and Spectroscopic Properties

While empirical spectroscopic data for Methyl 2,4-Bis(benzyloxy)phenylacetate as a fluorescent label is not extensively published, we can infer its likely properties based on its chemical structure and analysis of similar benzyloxyphenyl derivatives.[3][4][5] The presence of the aromatic rings and ether linkages suggests fluorescence in the ultraviolet to blue region of the spectrum.

| Property | Value (Hypothesized) | Source/Rationale |

| Molecular Formula | C₂₃H₂₂O₄ | [6] |

| Molecular Weight | 362.4 g/mol | [6] |

| Excitation Max (λex) | ~330 - 350 nm | Inferred from structurally similar benzothiazole and flavone derivatives containing benzyloxy groups.[4][5] |

| Emission Max (λem) | ~380 - 450 nm | Inferred from structurally similar benzothiazole and flavone derivatives containing benzyloxy groups.[4][5] |

| Stokes Shift | ~50 - 100 nm | Calculated from hypothesized λex and λem. |

| Quantum Yield (Φ) | Moderate | Expected for this class of aromatic compounds. |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol). Insoluble in aqueous solutions. | Standard for similar organic molecules. |

Proposed Activation and Conjugation Chemistry

The commercially available "Methyl 2,4-Bis(benzyloxy)phenylacetate" is not directly reactive with primary amines on proteins. Therefore, a two-step activation process is proposed to convert it into an amine-reactive N-hydroxysuccinimidyl (NHS) ester. This strategy is based on well-established principles of organic chemistry and bioconjugation.[7][8][9]

Step 1: Hydrolysis of the Methyl Ester

The initial step involves the hydrolysis of the methyl ester to its corresponding carboxylic acid. This is a fundamental reaction in organic synthesis.[10][11]

Step 2: NHS Ester Formation

The resulting carboxylic acid is then activated by converting it into an NHS ester. This is a common method for creating amine-reactive fluorescent probes. The reaction typically employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and N-hydroxysuccinimide (NHS).[7][8][9][12]

Sources

- 1. 蛍光タンパク質を用いた細胞標識 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and fluorescence properties of 2′-benzyloxy flavone—a dual probe for selective detection of picric acid and pH sensing - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pearson.com [pearson.com]

Optimizing reaction conditions for "Methyl 2,4-Bis(benzyloxy)phenylacetate" synthesis

Status: Operational | Role: Senior Application Scientist | Ticket ID: OPT-BENZ-24

Introduction: The Synthetic Challenge

You are likely synthesizing Methyl 2,4-bis(benzyloxy)phenylacetate as a key intermediate for polyphenolic compounds, stilbenoids, or pharmaceutical building blocks.

The core transformation is a Williamson Ether Synthesis (O-alkylation) of Methyl 2,4-dihydroxyphenylacetate . While theoretically simple, this reaction presents specific regiochemical and steric challenges:

-

Regioselectivity: The hydroxyl group at the 4-position is sterically accessible and highly reactive. The 2-position, however, is sterically hindered by the adjacent acetate side chain and may participate in hydrogen bonding, making it sluggish.

-

Chemo-selectivity: You must protect two phenol groups without hydrolyzing the methyl ester.

-

Ambident Reactivity: Phenoxides are ambident nucleophiles; improper conditions can lead to C-alkylation byproducts.

This guide moves beyond generic textbook procedures to provide a robust, scalable protocol and a deep-dive troubleshooting matrix.

Module 1: The "Gold Standard" Protocol

This protocol is optimized for high O-selectivity and conversion, minimizing ester hydrolysis.

Reagents & Stoichiometry

| Component | Role | Eq. (Equivalents) | Notes |

| Methyl 2,4-dihydroxyphenylacetate | Limiting Reagent | 1.0 | Ensure starting material is dry. |

| Benzyl Bromide (BnBr) | Electrophile | 2.5 - 3.0 | Excess required to drive the sluggish 2-position reaction. |

| Potassium Carbonate ( | Base | 3.0 - 4.0 | Anhydrous, granular (ground to powder is better). |

| Potassium Iodide (KI) or TBAI | Catalyst | 0.1 | Finkelstein catalyst to generate reactive Benzyl Iodide in situ. |

| Acetone (or DMF) | Solvent | [0.2 M] | Acetone: Safer, easier workup (Reflux). DMF: Faster, higher temp, harder workup. |

Step-by-Step Workflow

-

Activation: Charge a round-bottom flask with Methyl 2,4-dihydroxyphenylacetate (1.0 eq) and anhydrous Acetone (0.2 M concentration). Add anhydrous

(3.0 eq).-

Scientist's Note: Stir at room temperature for 15 minutes. This allows the base to deprotonate the more acidic 4-OH first, creating the phenoxide.

-

-

Addition: Add Potassium Iodide (0.1 eq) followed by the slow addition of Benzyl Bromide (2.5 eq).

-

Reaction: Heat to reflux (

for Acetone).-

Monitoring: Check TLC every 2 hours. You will see the Mono-benzylated intermediate appear quickly. The conversion of Mono

Bis is the rate-limiting step.

-

-

Completion: If the reaction stalls at the mono-stage after 6 hours, add an additional 0.5 eq of BnBr and continue reflux.

-

Workup:

Module 2: Visualizing the Logic

The following diagram illustrates the critical decision pathways and chemical logic inherent in this synthesis.

Figure 1: Reaction workflow emphasizing the kinetic bottleneck at the mono-benzylated intermediate.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: Why does my reaction stall at the mono-benzylated intermediate?

Diagnosis: Steric Hindrance & Hydrogen Bonding. The 4-hydroxyl group reacts rapidly. However, the 2-hydroxyl group is sandwiched between the bulky benzyl ether at position 4 and the acetate group at position 1. Furthermore, an intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen of the ester can stabilize the mono-product, reducing nucleophilicity.

Corrective Action:

-

Switch Solvent: Move from Acetone (Reflux

) to DMF or Acetonitrile (Reflux -

Catalysis: Add TBAI (Tetrabutylammonium iodide) (5 mol%). This acts as a Phase Transfer Catalyst (solid-liquid) and a source of iodide, generating the more reactive Benzyl Iodide in situ.

Q2: I see a byproduct with M-14 mass (Loss of Methyl). What happened?

Diagnosis: Ester Hydrolysis (Saponification).

If your solvent contains water and you are using a carbonate base with heat, you are slowly hydrolyzing the methyl ester into the carboxylic acid (

Corrective Action:

-

Dry Solvents: Ensure Acetone/DMF is dried over molecular sieves.

-

Base Choice:

is generally mild. If hydrolysis persists, ensure you are not using stronger bases like -

Remediation: If the acid forms, you can recover the product by re-esterifying (MeOH +

cat.) at the end of the synthesis.

Q3: Can I use Sodium Hydride (NaH) to speed this up?

Diagnosis: Risk of Transesterification or C-Alkylation. While NaH is a faster base, it generates a "naked" phenoxide anion that is extremely reactive.

Risks:

-

Transesterification: If any trace alcohol is present.

-

C-Alkylation: Phenoxides are ambident. Highly reactive, naked anions in polar aprotic solvents can attack the benzyl bromide at the carbon (ortho/para to the oxygen), leading to C-benzylated impurities which are nearly impossible to separate.

-

Recommendation: Stick to

or

Module 4: Advanced Optimization (Green Chemistry)

For scale-up (grams to kilograms), replacing DMF (toxic, hard to remove) is desirable.

Phase Transfer Catalysis (PTC) Method:

-

System: Toluene (Organic) + Water (Aqueous).

-

Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336.

-

Mechanism: The catalyst shuttles the phenoxide from the interface into the organic layer where it reacts with Benzyl Bromide.

-

Benefit: High regioselectivity, easy solvent recovery, and reduced hydrolysis risk (since the ester stays in the organic phase, away from the bulk aqueous base).

Troubleshooting Logic Tree

Figure 2: Diagnostic logic for common synthetic failures.

References

-

Williamson Ether Synthesis Overview

-

Optimization of Phenolic Alkylation

-

Base and Solvent Effects

-

Organic Chemistry Portal. "Williamson Ether Synthesis - Recent Literature." (Compendium of conditions for difficult substrates). Link

-

-

Compound Data & Properties

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tailoredread.com [tailoredread.com]

- 6. dl.begellhouse.com [dl.begellhouse.com]

- 7. Methyl 2,4-Bis(benzyloxy)phenylacetate | C23H22O4 | CID 15288873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2,4-Bis(benzyloxy)phenylacetate | 151255-80-0 [sigmaaldrich.com]

Common byproducts in the synthesis of "Methyl 2,4-Bis(benzyloxy)phenylacetate"

Technical Support Center: Synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate

Introduction: The "Happy Path" & Its Pitfalls

Welcome to the technical support hub for the synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate (CAS: 151255-80-0).[1] This molecule is a critical intermediate in the synthesis of isoflavones, pterocarpans, and spider toxin analogs.

The standard industrial route involves a Williamson Ether Synthesis starting from Methyl 2,4-dihydroxyphenylacetate , using benzyl bromide (BnBr) and a weak base (typically potassium carbonate,

While theoretically simple (

Module 1: The Byproduct Landscape

The following table summarizes the critical impurities you are likely to encounter.

| Impurity ID | Common Name | Structure Description | Origin | Criticality |

| IMP-A | The "Stalled" Intermediate | Methyl 4-(benzyloxy)-2-hydroxyphenylacetate | Mono-benzylation at the 4-position. | High (Common) |

| IMP-B | The C-Alkylated Trace | Methyl 3-benzyl-2,4-bis(benzyloxy)phenylacetate | Benzylation on the aromatic ring (Carbon-3). | Medium (Hard to remove) |

| IMP-C | The Hydrolysis Product | 2,4-Bis(benzyloxy)phenylacetic acid | Loss of the methyl ester group. | Low (Easy to fix) |

| IMP-D | The Transesterified Artifact | Benzyl 2,4-bis(benzyloxy)phenylacetate | Methyl ester replaced by Benzyl ester. | Low (Process dependent) |

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the side reactions.

Caption: Kinetic pathways showing the dominance of 4-OH alkylation and potential divergence into C-alkylation or hydrolysis.

Module 2: Troubleshooting & FAQs

Q1: Why does the reaction stall at the mono-benzylated stage (IMP-A)?

The Symptom: TLC shows a persistent spot slightly more polar than the product (often

The Science: This is a classic regioselectivity issue driven by Intramolecular Hydrogen Bonding .

-

Acidity Difference: The 4-OH group is a typical phenol (

). The 2-OH group, however, forms a strong hydrogen bond with the carbonyl oxygen of the acetate ester. This "locks" the proton, effectively raising the -

Kinetics: The 4-OH reacts rapidly to form IMP-A . The second benzylation (at 2-OH) is sterically hindered by the newly added benzyl group at position 4 and the acetate chain at position 1, combined with the low nucleophilicity caused by the H-bond.

The Protocol Fix:

-

Switch Solvent: If using Acetone, switch to DMF (N,N-Dimethylformamide) or Acetonitrile . The higher dielectric constant helps disrupt the intramolecular H-bond and stabilizes the potassium phenoxide ion pair.

-

Catalysis: Add 10 mol% Sodium Iodide (NaI) (Finkelstein condition). This converts the Benzyl Bromide to the more reactive Benzyl Iodide in situ, helping to overcome the steric barrier at the 2-position.

-

Temperature: Ensure reflux is vigorous (

C). The H-bond weakens at higher temperatures.

Q2: I see a non-polar impurity that tracks closely with the product. What is it?

The Symptom: You have a spot just above the product on TLC, or a "shoulder" peak in HPLC. It is not removed by acid/base wash.

The Science: This is likely IMP-B (C-Alkylation) . Resorcinol rings are "ambident nucleophiles." While O-alkylation is favored under kinetic control, the carbon atoms at the 2, 4, and 6 positions (relative to the OH groups) are electron-rich.

-

In the target molecule, position 3 (between the two oxygens) is sterically crowded but electronically activated.

-

Solvent Effect: C-alkylation is often favored in protic solvents (like methanol/ethanol) or when the metal cation (

) is tightly coordinated to the oxygen, leaving the carbon ring as the available nucleophile [2].

The Protocol Fix:

-

Avoid Protic Solvents: Never use alcohols (MeOH, EtOH) as the reaction solvent.

-

Base Choice: Stick to

. Stronger bases like NaH can increase the electron density of the ring too aggressively, promoting C-alkylation. -

Purification: This impurity is very difficult to separate. Recrystallization from Methanol/Water or Isopropanol is usually more effective than column chromatography for removing C-alkylated byproducts.

Q3: My product turned into a solid that is insoluble in organic solvents but soluble in water/base. Comparison with standard failed.

The Symptom: Loss of the methyl singlet in NMR (

The Science: You have generated IMP-C (The Acid) via saponification.

-

Cause: Presence of water in the solvent (wet Acetone/DMF) combined with the carbonate base creates hydroxide ions (

). Hydroxide rapidly attacks the methyl ester.

The Protocol Fix:

-

Dry Reagents: Flame-dry the

and use anhydrous solvents. -

Recovery: Do not discard. Acidify the aqueous layer to pH 2, extract the acid, and re-esterify using Methanol and a catalytic amount of Sulfuric Acid (

) or Thionyl Chloride (

Module 3: Analytical Validation (Self-Check)

Use this table to confirm the identity of your isolated material.

| Signal (1H NMR, CDCl3) | Target Product | IMP-A (Mono-4-Bn) | IMP-B (C-Alkylated) |

| Methyl Ester (-OCH3) | Singlet, ~3.68 ppm | Singlet, ~3.70 ppm | Singlet, ~3.65 ppm |

| Benzylic CH2 | Two Singlets (4H total)~5.01, 5.05 ppm | One Singlet (2H)~5.05 ppm | Three Singlets/Multiplets (6H)(Extra Bn group) |

| Aromatic Protons | 1,2,4-substitution pattern | 1,2,4-pattern + Phenol -OH singlet (~6-7 ppm) | Loss of symmetry or integration mismatch |

| Phenolic -OH | Absent | Present (exchangeable with | Absent |

Troubleshooting Logic Tree

Follow this decision matrix to resolve low yields or purity issues.

Caption: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.

References

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Source: National Institutes of Health (PubMed Central). Context: Explains the reactivity difference between the 2-OH and 4-OH positions due to hydrogen bonding and provides conditions for optimizing alkylation. URL:[Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis. Source: Royal Society of Chemistry (RSC). Context: Detailed analysis of O-alkylation vs C-alkylation competition in phenoxide systems, highlighting solvent effects (Acetonitrile vs Methanol). URL:[Link]

-

Methyl 2,4-Bis(benzyloxy)phenylacetate (Compound Summary). Source: PubChem (NIH). Context: Chemical structure, physical properties, and identifiers for the target molecule.[1] URL:[Link]

-

Selective methylation of kaempferol via benzylation. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the reactivity order of hydroxyl groups in flavonoid/resorcinol systems (7 > 4' > 3 > 5), which parallels the 4 > 2 selectivity in the target phenylacetate. URL:[Link]

Sources

Technical Support Center: A Troubleshooting Guide for Benzyloxy Deprotection

The benzyl (Bn) ether is a cornerstone protecting group in modern organic synthesis, prized for its general stability and versatile cleavage methods. However, its removal, or deprotection, can be fraught with challenges ranging from stalled reactions to unexpected side products. This guide provides a structured, experience-driven approach to troubleshooting the most common issues encountered during benzyloxy deprotection. We will delve into the causality behind these problems and offer validated protocols to get your synthesis back on track.

Section 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and often cleanest method for benzyl ether cleavage, typically employing a palladium catalyst with a hydrogen source.[1]

FAQ 1: My hydrogenolysis reaction is sluggish or has completely stalled. What's going on?

A stalled hydrogenolysis is a classic problem, most often pointing to issues with the catalyst.

Possible Cause 1: Catalyst Poisoning The palladium catalyst surface is highly susceptible to deactivation by compounds that can strongly coordinate to the metal, effectively blocking active sites.[2]

-